

An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Branched Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-3,4-dimethyloctane*

Cat. No.: *B14548113*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched alkanes with the molecular formula C12H26. Dodecane and its isomers are significant components in various industrial applications, including fuels and lubricants, and their thermodynamic characteristics are crucial for process design, optimization, and understanding structure-activity relationships in medicinal chemistry. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the fundamental relationships between molecular structure and thermodynamic stability.

Introduction to the Thermodynamic Landscape of Branched Alkanes

The thermodynamic properties of alkanes, such as their enthalpy of formation, standard entropy, and heat capacity, are fundamentally linked to their molecular structure. For a given carbon number, branched isomers are generally more thermodynamically stable than their linear counterparts. This increased stability arises from a combination of factors, including electronic correlation effects and stabilizing intramolecular interactions.[\[1\]](#)[\[2\]](#)

The "alkane branching effect" describes the observation that alkanes with more highly branched carbon skeletons, like isobutane and neopentane, are more stable than their normal

isomers.^[1] This stability is attributed to factors such as the formation of a more compact electronic structure, which decreases the molecular surface area per atom and lowers the overall energy of the molecule.^[2] More specifically, the stability of branched alkanes is linked to stabilizing geminal sigma (σ) to sigma-star (σ^*) delocalization, particularly involving adjacent carbon-carbon bonds.^[3] These subtle electronic effects, often referred to as "protobranching," contribute significantly to the relative thermodynamic stabilities of alkane isomers.^{[1][4]} Understanding these principles is essential for predicting the behavior of C12H26 isomers in various chemical and physical processes.

Data Presentation: Thermodynamic Properties of Dodecane Isomers

The following tables summarize key thermodynamic data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar), unless otherwise specified. The data has been compiled from the NIST Chemistry WebBook and other cited sources.

Table 1: Standard Enthalpy of Formation and Standard Molar Entropy of C12H26 Isomers (Gas Phase)

Isomer	IUPAC Name	CAS Number	Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) (kJ/mol)	Standard Molar Entropy (S°gas) (J/mol·K)
n-Dodecane	Dodecane	112-40-3	-290.9 ± 1.4	622.5
2-Methylundecane	2-Methylundecane	7045-71-8	Data not readily available	Data not readily available
3-Methylundecane	3-Methylundecane	1002-43-3	Data not readily available	Data not readily available
4-Methylundecane	4-Methylundecane	2980-69-0	Data not readily available	Data not readily available
5-Methylundecane	5-Methylundecane	1632-70-8	Data not readily available	Data not readily available
2,2-Dimethyldecane	2,2-Dimethyldecane	17302-37-3	Data not readily available	Data not readily available
2,3-Dimethyldecane	2,3-Dimethyldecane	17312-44-6	Data not readily available	Data not readily available
2,4,6-Trimethylnonane	2,4,6-Trimethylnonane	62184-10-5	Data not readily available	Data not readily available
2,2,3-Trimethylnonane	2,2,3-Trimethylnonane	55499-04-2	Data not readily available	Data not readily available
3-Ethyl-2-methylnonane	3-Ethyl-2-methylnonane	53424688	Data not readily available	Data not readily available
4-Propyloctane	4-Propyloctane	17302-13-5	Data not readily available	Data not readily available

Note: While specific experimental values for the standard enthalpy of formation and standard molar entropy for many branched C12H26 isomers are not readily available in public databases, they can be estimated using group additivity methods.

Table 2: Liquid Phase Heat Capacity and Phase Transition Data for C12H26 Isomers

Isomer	IUPAC Name	Molar Mass (g/mol)	Liquid Heat Capacity (Cp,liquid) at 298.15 K (J/mol·K)		
				Melting Point (K)	Boiling Point (K)
n-Dodecane	Dodecane	170.33	376.0	263.6	489.5
2-Methylundecane	2-Methylundecane	170.33	Data not readily available	Data not readily available	~485
3-Methylundecane	3-Methylundecane	170.33	Data not readily available	Data not readily available	~484
4-Methylundecane	4-Methylundecane	170.33	Data not readily available	206.5	483.0
5-Methylundecane	5-Methylundecane	170.33	Data not readily available	Data not readily available	~483
2,2-Dimethyldecane	2,2-Dimethyldecane	170.33	Data not readily available	-50.8 (estimate)	201 (474.15 K)
2,3-Dimethyldecane	2,3-Dimethyldecane	170.33	Data not readily available	196.6	~481
2,4,6-Trimethylnonane	2,4,6-Trimethylnonane	170.33	Data not readily available	Data not readily available	Data not readily available
2,2,3-Trimethylnonane	2,2,3-Trimethylnonane	170.33	Data not readily available	-50.8 (estimate)	202 (475.15 K)
3-Ethyl-2-methylnonane	3-Ethyl-2-methylnonane	170.33	Data not readily	Data not readily	Data not readily

e	e		available	available	available
4- Propyloctane	4- Propyloctane	170.33	Data not readily available	Data not readily available	187 (460.15 K)

Experimental Protocols

The determination of the thermodynamic properties of C12H26 branched alkanes relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Oxygen bomb calorimeter (including the bomb, a water bucket, a stirrer, a thermometer with high resolution, and an ignition system)
- Pellet press
- Fuse wire (e.g., nickel-chromium)
- Oxygen cylinder with a pressure regulator
- Analytical balance
- Standard substance for calibration (e.g., benzoic acid)

Procedure:

- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by combusting a known mass of a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]
- A pellet of the standard is prepared and its mass is accurately weighed.
- A measured length of fuse wire is attached to the electrodes in the bomb head, with the wire in contact with the pellet.
- A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.[6]
- The bomb is sealed and filled with pure oxygen to a pressure of approximately 25-30 atm.[7]
- The bomb is placed in the calorimeter bucket containing a precisely known mass of water.
- The initial temperature of the water is recorded at regular intervals to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Sample Combustion: The same procedure is repeated with a known mass of the C₁₂H₂₆ isomer.
- Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from the nitrogen present in the air initially in the bomb.[5]
- Calculation: The heat of combustion at constant volume ($\Delta_{\text{c}}U$) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure ($\Delta_{\text{c}}H$), from which the standard enthalpy of formation (Δ_fH°) is calculated using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated container (the calorimeter), and the resulting temperature increase is measured. Under adiabatic conditions (no heat exchange with the surroundings), all the supplied heat contributes to the temperature rise of the sample and the calorimeter.

Apparatus:

- Adiabatic calorimeter with a sample vessel, an adiabatic shield, and a vacuum jacket
- Precision thermometer (e.g., platinum resistance thermometer)
- Heater with a stable power supply
- Apparatus for measuring the electrical energy supplied to the heater

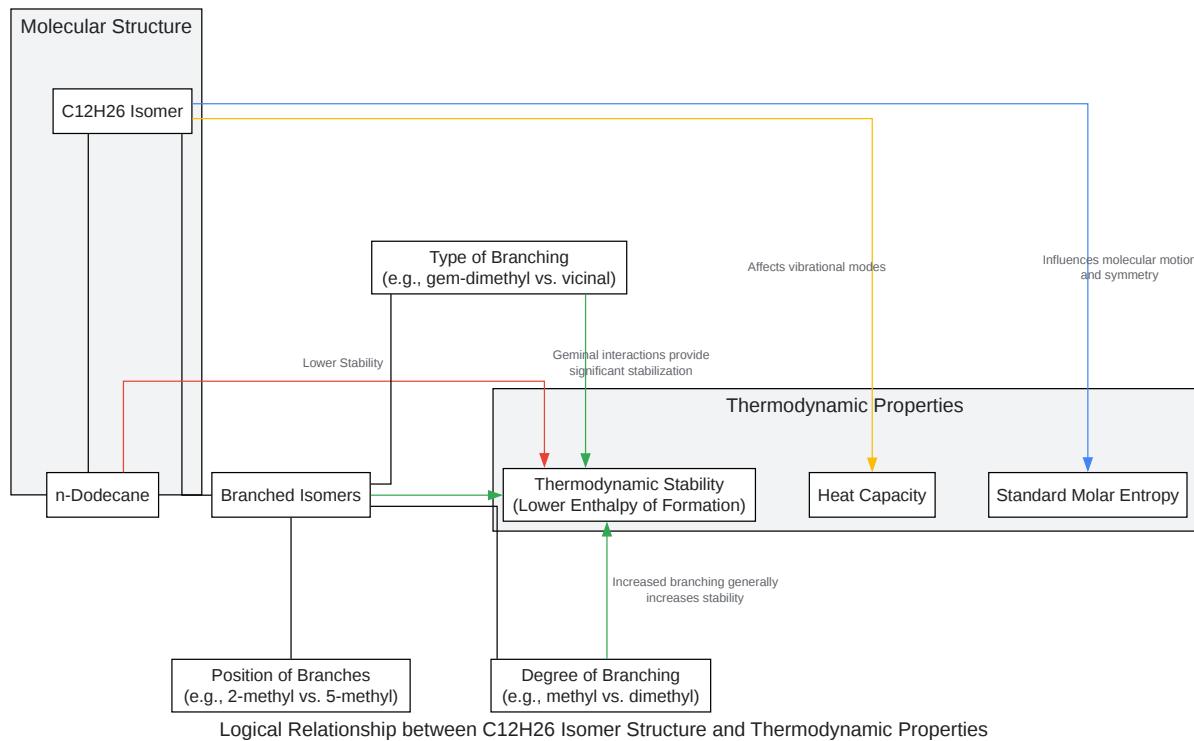
Procedure:

- A known mass of the liquid C₁₂H₂₆ isomer is placed in the sample vessel of the calorimeter.
- The calorimeter is cooled to the desired starting temperature (often near liquid nitrogen temperature for measurements from low temperatures).
- The system is allowed to reach thermal equilibrium.
- A precisely measured amount of electrical energy (Q) is supplied to the heater over a specific time interval.
- The temperature of the sample is monitored until it reaches a new equilibrium value. The temperature change (ΔT) is recorded.
- The heat capacity of the sample (Cs) is calculated using the equation: $C_s = (Q / \Delta T) - C_{cal}$ where C_{cal} is the heat capacity of the calorimeter vessel, which is determined separately in a calibration experiment.

- This process is repeated over a range of temperatures to obtain the heat capacity as a function of temperature.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance is determined using the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[8][9]


Principle: The absolute entropy at a given temperature is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy changes at any phase transitions.

Methodology:

- The heat capacity of the solid phase of the C₁₂H₂₆ isomer is measured from a very low temperature (e.g., near 10 K) up to its melting point using adiabatic calorimetry.
- The heat capacity data below the lowest measurement temperature is typically extrapolated to 0 K using the Debye T^3 law.
- The entropy increase in the solid phase is calculated by integrating $C_p(\text{solid})/T$ with respect to temperature from 0 K to the melting point.
- The enthalpy of fusion ($\Delta_{\text{fus}}H$) is measured at the melting point (T_m), and the entropy of fusion is calculated as $\Delta_{\text{fus}}S = \Delta_{\text{fus}}H / T_m$.
- The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
- The entropy increase in the liquid phase is calculated by integrating $C_p(\text{liquid})/T$ with respect to temperature from the melting point to the final temperature.
- The standard molar entropy at the final temperature is the sum of the entropy contributions from heating the solid, the entropy of fusion, and heating the liquid.[10][11]

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of C12H26 isomers and their thermodynamic stability.

[Click to download full resolution via product page](#)

Caption: Structure-property relationships for C12H26 isomers.

This guide provides a foundational understanding of the thermodynamic properties of C12H26 branched alkanes. The provided data and experimental methodologies serve as a valuable resource for researchers in various scientific disciplines. Further experimental work on a wider range of dodecane isomers would be beneficial for developing more comprehensive structure-property relationship models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ck12.org [ck12.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dodecane [webbook.nist.gov]
- 6. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 7. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esalq.usp.br [esalq.usp.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14548113#thermodynamic-properties-of-c12h26-branched-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com